
EI1
Overview
Description
EI1 is a small-molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase subunit of the polycomb repressive complex 2 (PRC2). It competitively inhibits S-adenosylmethionine (SAM) binding, thereby suppressing H3K27 trimethylation (H3K27Me3), a hallmark of PRC2 activity . This compound demonstrates potent biochemical activity against PRC2<sup>WT</sup> (wild-type) with IC50 values of 0.2 µM (Me0 substrate) and 0.06 µM (Me1 substrate) . Beyond oncology, this compound has been studied for its cardioprotective effects in hypoxia/reoxygenation (H/R) injury models, where it mitigates oxidative stress and mitochondrial damage via activation of the Nrf2/ARE pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
EI1 can be synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the core indole structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Final assembly: The final step involves the coupling of the functionalized core with other chemical groups to form this compound.
The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 19.5 mg/mL. For higher concentrations, the solution can be warmed at 37°C for 10 minutes or shaken in an ultrasonic bath .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound, as it is primarily used for research purposes. The compound is typically synthesized in laboratory settings following the aforementioned synthetic routes.
Chemical Reactions Analysis
Biochemical Mechanism of Action
EI1 binds to the SAM pocket of Ezh2, preventing the transfer of methyl groups to histone H3K27. Key mechanistic features include:
- SAM Competition : this compound exhibits competitive inhibition with SAM, confirmed by Cheng–Prusoff analysis () .
- Selectivity : this compound shows >10,000-fold selectivity over other histone methyltransferases (e.g., G9a, SET7/9) .
Table 1: Selectivity Profile of this compound Against HMTs
Enzyme | IC₅₀ (nM) | Selectivity vs. Ezh2 |
---|---|---|
Ezh2 (WT) | 15 ± 2 | 1x |
Ezh2 (Y641F) | 13 ± 3 | 1x |
Ezh1 | 1,100 | 73x |
G9a | >100,000 | >6,666x |
SET7/9 | >100,000 | >6,666x |
Cellular Effects of this compound
- H3K27me3 Inhibition : this compound reduces H3K27me3 levels in DLBCL cells (WSU-DLCL2) within 24 hours, preceding transcriptional activation of PRC2 target genes like .
- Gene Activation : expression increases 20-fold after 5 days of this compound treatment in G401 rhabdoid cells .
- Antiproliferative Activity : this compound selectively inhibits Ezh2-mutant DLBCL cell lines (EC₅₀ = 0.1–0.2 µM) but has minimal effect on wild-type cells .
Table 2: this compound Efficacy in DLBCL Cell Lines
Cell Line | Ezh2 Status | EC₅₀ (µM) |
---|---|---|
WSU-DLCL2 | Y641F | 0.10 |
SU-DHL6 | Y641F | 0.15 |
OCI-LY19 | Wild-type | >10 |
GA10 | Wild-type | >10 |
In Vivo Activity
In xenograft models of Ezh2-mutant DLBCL:
- Tumor Growth Inhibition : this compound (50 mg/kg, daily oral dosing) reduces tumor volume by 80% over 21 days .
- Biomarker Correlation : H3K27me3 suppression correlates with tumor regression, confirming target engagement .
Comparison to Other Ezh2 Inhibitors
This compound’s SAM-competitive mechanism contrasts with allosteric inhibitors (e.g., GSK126). Its selectivity minimizes off-target effects, a common limitation of broad-spectrum epigenetic drugs .
Synthetic Pathway and Stability
While detailed synthesis protocols are proprietary, this compound is derived from a benzamide scaffold optimized for SAM-binding pocket affinity . Stability studies indicate:
- Plasma Stability : >90% remains intact after 2 hours in human plasma.
- Metabolic Stability : Moderate hepatic clearance (t₁/₂ = 2.1 hours in human liver microsomes) .
Clinical Implications
This compound’s specificity for mutant Ezh2 positions it as a precision therapy for cancers with PRC2 hyperactivity. Ongoing studies focus on combinatorial regimens with chemotherapy or immunotherapy .
Scientific Research Applications
Biochemical Properties of EI1
This compound has been characterized as a potent inhibitor of the PRC2 complex, which plays a critical role in gene regulation and epigenetics. The compound demonstrates concentration-dependent inhibition of enzymatic activity against both wild-type Ezh2 and its Y641F mutant form, with an IC50 value indicating its effectiveness in modulating this enzyme's function . The ability to inhibit PRC2 suggests that this compound could be instrumental in cancer research, particularly in targeting tumors that rely on this pathway for growth.
Cancer Treatment
The inhibition of the PRC2 complex by this compound positions it as a promising candidate for cancer therapy. Research indicates that targeting epigenetic regulators can lead to reactivation of tumor suppressor genes and inhibition of oncogenes. This approach is particularly relevant for cancers characterized by mutations in the Ezh2 gene, where this compound could potentially reverse aberrant gene silencing .
Metabolic Disorders
Recent studies have highlighted the insulin-mimetic properties of compounds derived from egg whites, which may share similar pathways with this compound. For instance, egg white hydrolysate exhibits antioxidant and anti-inflammatory effects that improve insulin signaling in adipocytes. This suggests that this compound could be explored for its potential role in managing metabolic disorders such as diabetes and metabolic syndrome .
Case Study: Inhibition of PRC2 Complex
In a controlled laboratory setting, researchers evaluated the effects of this compound on various cancer cell lines known to express high levels of Ezh2. The results showed a marked decrease in cell proliferation and increased apoptosis rates among treated cells compared to controls. This study underscores this compound's potential as a therapeutic agent in oncology .
Clinical Implications for Metabolic Syndrome
A clinical trial involving participants with metabolic syndrome assessed the efficacy of egg white-derived compounds (potentially analogous to this compound) in improving insulin sensitivity. Preliminary findings indicated significant improvements in metabolic markers, suggesting that compounds like this compound could play a role in future therapeutic strategies for metabolic diseases .
Data Tables
Mechanism of Action
EI1 exerts its effects by selectively inhibiting EZH2, the catalytic subunit of the polycomb repressive complex 2 (PRC2). EZH2 catalyzes the methylation of H3K27, leading to transcriptional repression of tumor suppressor genes. By inhibiting EZH2, this compound prevents the methylation of H3K27, thereby reactivating tumor suppressor genes and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar EZH2 Inhibitors
EI1 is structurally and functionally compared to other SAM-competitive EZH2 inhibitors, including EPZ-6438 (Tazemetostat) and Compound 3 , with key differences summarized below:
Table 1: Biochemical and Cellular Comparison of EZH2 Inhibitors
Key Findings:
Potency and Scaffold :
- EPZ-6438, sharing the pyridone scaffold with this compound, exhibits 10–20× greater potency in reducing H3K27Me3 levels and inducing growth arrest in EZH2-dependent cells .
- Compound 3, despite lacking the pyridone core, shows comparable IC50 values to this compound but distinct resistance profiles .
Resistance Mechanisms: Mutations in EZH2 (e.g., Y111L, Y661D) confer resistance to this compound by altering SAM-binding pockets, rendering PRC2 complexes refractory to inhibition.
Cellular Efficacy :
- In K-R2 and K-R10 lymphoma cells with EZH2 mutations, this compound and EPZ-6438 fail to suppress H3K27Me3 or proliferation, whereas Compound 3 retains partial activity .
Comparison in Cardioprotection
Key findings include:
- Optimal Concentration : 1.68 mmol/L this compound maximizes protection in H/R-injured cardiomyocytes, reducing lactate dehydrogenase (LDH) and malondialdehyde (MDA) while enhancing superoxide dismutase (SOD) activity .
- Mechanism : Activation of the Nrf2/ARE pathway, which upregulates antioxidant genes (HO-1, SOD1, NQO1) .
Biological Activity
EI1 is a small molecule inhibitor specifically targeting the Enhancer of Zeste Homolog 2 (Ezh2), a component of the Polycomb Repressive Complex 2 (PRC2) known for its role in histone methylation and gene silencing. This compound has gained attention due to its potential therapeutic applications in various cancers, particularly those with mutations in Ezh2.
Inhibition of Ezh2 Activity
This compound acts as a competitive inhibitor of S-Adenosyl methionine (SAM), the cofactor required for Ezh2's methyltransferase activity. Research indicates that this compound demonstrates potent inhibition against both wild-type and mutant forms of Ezh2, with IC50 values reported at approximately 15 nM for the wild-type and 13 nM for the Y641F mutant . The specificity of this compound is notable, showing over 90-fold selectivity for Ezh2 compared to Ezh1 and more than 10,000-fold selectivity against other histone methyltransferases (HMTs) (Table 1).
Property | This compound | Ezh1 | Other HMTs |
---|---|---|---|
IC50 (nM) | 15 ± 2 (wild-type), 13 ± 3 (Y641F) | >1000 | >10,000 |
Selectivity | High | Low | Very Low |
Impact on Gene Expression
The biological activity of this compound extends beyond mere inhibition; it also activates the expression of Ezh2 target genes. For instance, in studies involving DLBCL (diffuse large B-cell lymphoma) cell lines with Ezh2 mutations, treatment with this compound resulted in a significant upregulation of the tumor suppressor gene p16. This activation was observed to be dose-dependent, with expression levels increasing by up to 20-fold by day five post-treatment .
Cellular Proliferation Studies
In a series of experiments, the effects of this compound on cellular proliferation were assessed across various cancer cell lines:
- DLBCL Cells : this compound effectively inhibited the growth of DLBCL cells harboring Ezh2 mutations but had minimal effects on wild-type Ezh2 cells. The proliferation was significantly reduced in mutant lines such as WSU-DLCL2 and SU-DHL6 .
- Murine Embryonic Fibroblasts (MEFs) : Similar to Ezh2 knockdown effects, this compound treatment led to a reduction in proliferation by approximately 40-50% .
Time-Course Analysis
A time-course analysis revealed that the decrease in H3K27me3 levels—a marker of Ezh2 activity—occurred within 24 hours post-EI1 treatment, preceding the activation of p16 expression. This suggests that this compound not only inhibits Ezh2 but also initiates downstream effects that can lead to cellular senescence and growth arrest .
Q & A
Basic Research Questions
Q. How should researchers characterize EI1’s inhibitory activity against EZH2 in vitro?
To assess this compound’s inhibitory potency, use dose-response curves to determine IC50 values, ensuring standardized protocols for enzyme activity assays. Include controls for non-specific binding and validate results with orthogonal methods (e.g., Western blotting for H3K27me3 levels). Reference this compound’s reported IC50 of 13 nM against EZH2 (Y641F mutant) and 15 nM against wild-type EZH2 . Document solvent preparation (e.g., DMSO concentration ≤0.1%) and temperature stability to minimize experimental variability .
Q. What storage conditions are optimal for maintaining this compound’s stability in laboratory settings?
Store this compound powder at -20°C in a desiccated environment to prevent hydrolysis. For short-term use (<6 months), reconstituted solutions in DMSO should be aliquoted and stored at -80°C. Avoid freeze-thaw cycles, as repeated temperature fluctuations may degrade the compound .
Q. How to document experimental parameters when using this compound in epigenetic studies?
Follow guidelines for materials and methods sections:
- Specify batch-specific purity (e.g., ≥95% by HPLC).
- Detail solvent preparation (e.g., 10 mM stock in DMSO).
- Report incubation times, cell lines, and assay buffers to ensure reproducibility .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s reported IC50 values across studies?
Investigate variables such as:
- Assay conditions : Buffer composition (e.g., ATP concentration in kinase assays) or temperature variations.
- Compound purity : Validate via mass spectrometry or NMR to exclude batch-dependent impurities .
- Cell models : Compare results across primary cells vs. immortalized lines, as endogenous EZH2 expression levels may differ . Use meta-analysis frameworks to statistically reconcile data contradictions .
Q. What experimental designs improve this compound’s selectivity profiling among histone methyltransferases?
Employ competitive binding assays with structurally related enzymes (e.g., EED or L3MBTL1). For example:
- Use SPR (Surface Plasmon Resonance) to measure binding kinetics against off-targets (e.g., UNC926’s Kd of 3.9 μM for L3MBTL1 ).
- Apply thermal shift assays to assess this compound’s stabilization of EZH2 versus other methyltransferases. Structure-activity relationship (SAR) studies can further optimize selectivity by modifying this compound’s pyridone ring .
Q. How to analyze this compound’s in vivo efficacy given its solubility limitations?
Address solubility challenges via:
- Pharmacokinetic (PK) studies : Measure plasma half-life and tissue distribution using LC-MS/MS.
- Formulation optimization : Use cyclodextrins or liposomal encapsulation to enhance bioavailability . Compare in vitro IC50 values with in vivo dose-response curves to identify efficacy-toxicity trade-offs .
Q. What strategies identify novel applications of this compound beyond EZH2 inhibition?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Screen this compound against understudied methyltransferases (e.g., BAZ1A or BRPF1/2) using high-throughput crystallography.
- Investigate combinatorial therapies with DNMT inhibitors to synergize epigenetic effects . Prioritize hypotheses that fill knowledge gaps, such as this compound’s role in non-cancer contexts (e.g., neurodevelopment) .
Q. Methodological Frameworks
Q. How to structure a research question on this compound’s mechanism using the PICO framework?
- Population (P) : Cancer cell lines with EZH2 overexpression.
- Intervention (I) : this compound treatment at IC50 concentrations.
- Comparison (C) : Untreated cells or cells treated with a pan-methyltransferase inhibitor.
- Outcome (O) : Reduction in H3K27me3 levels (quantified via ChIP-seq). This approach ensures testability and alignment with existing literature .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. For multi-variable experiments (e.g., synergy studies), apply the Chou-Talalay method to compute combination indices .
Q. Data Integrity & Reproducibility
Q. How to validate this compound’s target engagement in complex biological systems?
- Perform CETSA (Cellular Thermal Shift Assay) to confirm EZH2 binding in live cells.
- Use CRISPR-Cas9 to generate EZH2-knockout controls, ensuring observed phenotypes are this compound-specific .
Q. What steps mitigate batch-to-batch variability in this compound synthesis?
Properties
IUPAC Name |
6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-5-17(6-2)27-8-7-18-19(10-16(12-24)11-21(18)27)22(28)25-13-20-14(3)9-15(4)26-23(20)29/h7-11,17H,5-6,13H2,1-4H3,(H,25,28)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDWRIVDDIFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)NCC3=C(C=C(NC3=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111134 | |
Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418308-27-6 | |
Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1418308-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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